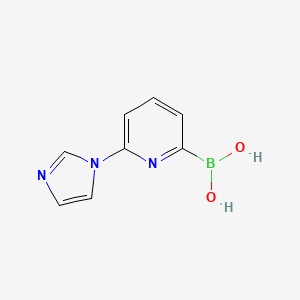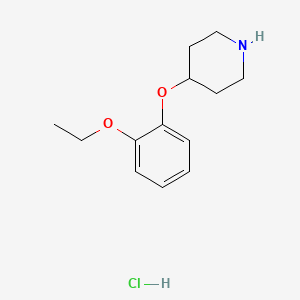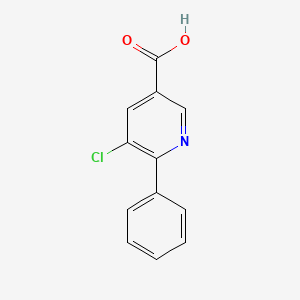
4-(4-Ethylbenzoyl)isoquinoline
Descripción general
Descripción
4-(4-Ethylbenzoyl)isoquinoline is a chemical compound with the molecular formula C18H15NO . It is a derivative of isoquinoline, a heterocyclic aromatic organic compound .
Synthesis Analysis
Isoquinoline can be synthesized through several methods. The most common method, known as the Pomeranz-Fritsch reaction, involves the condensation of benzaldehyde and aminoacetaldehyde under acid catalysis . Other methods include the Bischler-Napieralski reaction, the Pictet-Spengler reaction, and the Schlittler-Müller modification of the Pomeranz-Fritsch reaction .Molecular Structure Analysis
The molecular structure of 4-(4-Ethylbenzoyl)isoquinoline is characterized by a benzene ring fused to a pyridine ring . The molecular weight is approximately 261.32 g/mol .Chemical Reactions Analysis
Isoquinoline undergoes various chemical reactions. For instance, a palladium-catalyzed coupling of tert-butylimine of o-iodobenzaldehyde with aryl- and alkenyl-substituted terminal acetylenes followed by a copper-catalyzed cyclization provides isoquinolines in excellent yields and short reaction times . Other reactions include sequential coupling-imination-annulation reactions of ortho-bromoarylaldehydes and terminal alkynes with ammonium acetate in the presence of a palladium catalyst under microwave irradiation .Physical And Chemical Properties Analysis
4-(4-Ethylbenzoyl)isoquinoline is a derivative of isoquinoline, which is a colorless liquid at room temperature with a somewhat unpleasant odor . It is classified as a weak base .Aplicaciones Científicas De Investigación
Organic Synthesis and Catalysis
4-(4-Ethylbenzoyl)isoquinoline: is utilized in organic synthesis as a building block for creating complex molecular structures. Its role in catalysis is significant due to its ability to facilitate reactions under milder conditions, leading to higher yields and fewer by-products. This compound is particularly useful in the synthesis of isoquinoline alkaloids, which are prominent in many biologically active products .
Medicinal Chemistry
In medicinal chemistry, 4-(4-Ethylbenzoyl)isoquinoline derivatives are explored for their therapeutic potential. They serve as key intermediates in the development of drugs with anti-cancer, anti-malarial, and other pharmacological activities. The compound’s structural versatility allows for the creation of a wide array of bioactive molecules .
Drug Design and Development
This compound is a valuable scaffold in drug design due to its quinoline core structure, which is common in many pharmaceuticals. Researchers leverage its chemical properties to develop new medications, especially targeting diseases where quinoline motifs have proven effective, such as malaria and certain types of cancer .
Biochemistry Research
In biochemistry, 4-(4-Ethylbenzoyl)isoquinoline is used to study enzyme-substrate interactions and to probe the mechanisms of biochemical reactions. Its ability to bind to various enzymes and receptors makes it an important tool for understanding biological processes at the molecular level .
Environmental Chemistry
The environmental impact of isoquinoline compounds, including 4-(4-Ethylbenzoyl)isoquinoline , is studied in terms of their presence in petroleum, coal processing, and wood preservation. Researchers investigate the degradation pathways and the potential ecological effects of these compounds .
Dyes and Pigments Industry
Isoquinoline derivatives are also significant in the dyes and pigments industry. 4-(4-Ethylbenzoyl)isoquinoline can be used to synthesize various colorants for textiles, inks, and coatings. Its chemical stability and lightfastness make it a preferred choice for high-quality dyes .
Propiedades
IUPAC Name |
(4-ethylphenyl)-isoquinolin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO/c1-2-13-7-9-14(10-8-13)18(20)17-12-19-11-15-5-3-4-6-16(15)17/h3-12H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABMSQXPXSWVVGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C2=CN=CC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Ethylbenzoyl)isoquinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-methyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)-1H-pyrazol-4-amine](/img/structure/B1452769.png)




![2-[3-(2-Methylphenyl)pyrrolidin-1-YL]ethanamine](/img/structure/B1452777.png)
![2-chloro-N-[(4-chlorophenyl)methyl]aniline hydrochloride](/img/structure/B1452779.png)


![Methyl 2-bromo-3-methyl-3H-imidazo[4,5-b]pyridine-6-carboxylate](/img/structure/B1452784.png)

